(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is a compound with a molecular formula of C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxyphenylpropanoic acid followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylpropanoic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted phenylpropanoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Amino-3-(4-bromo-2-hydroxyphenyl)propanoic acid: The bromine atom is positioned differently, which can affect the compound’s properties and interactions.
3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid: The chlorine atom can lead to different chemical and biological behaviors compared to the bromine atom.
Uniqueness
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the bromine atom and hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
HVSGTXLTOOIBMO-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CC(=O)O)N |
Origin of Product |
United States |
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